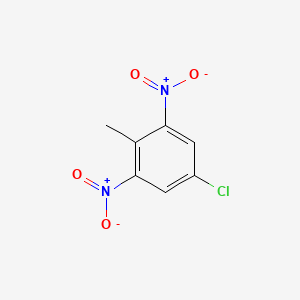

![molecular formula C20H14N2O5S B2416801 Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[b]thiophene-2-carboxylate CAS No. 477490-49-6](/img/structure/B2416801.png)

Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[b]thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

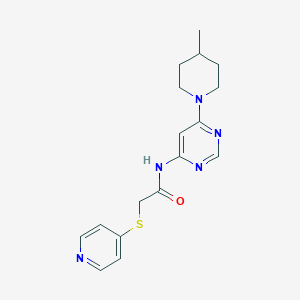

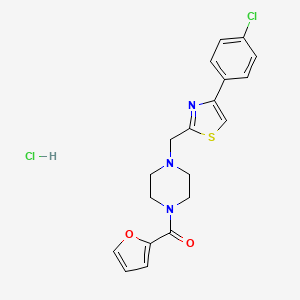

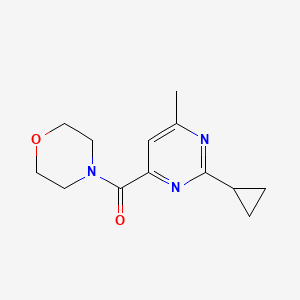

Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[b]thiophene-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzo[b]thiophene, which is a heterocyclic aromatic compound that has been extensively studied for its diverse biological activities. This compound has been synthesized using various methods and has been found to have promising pharmacological properties.

Applications De Recherche Scientifique

Anti-inflammatory Applications

A series of compounds, including structures related to "Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[b]thiophene-2-carboxylate," have been synthesized and evaluated for their anti-inflammatory activity. The compounds demonstrated promising anti-inflammatory effects in both in vitro and in vivo models. The studies highlight the potential of these compounds in the development of new anti-inflammatory drugs, underscoring their significance in medicinal chemistry. The mechanism of action was further elucidated through molecular docking studies, indicating a high binding affinity towards human serum albumin (HSA), which is crucial for their bioactivity (Nikalje, Hirani, & Nawle, 2015).

Heterocyclic Chemistry Contributions

The chemical versatility of thiophene-based compounds, including "this compound," extends to the synthesis of various heterocyclic structures. These compounds serve as key intermediates for the creation of diverse heterocyclic compounds through cascade reactions, showcasing excellent atom economy and potential for creating molecules with significant biological activities. This aspect of research emphasizes the compound's role in advancing heterocyclic chemistry and its applications in developing new therapeutic agents (Schmeyers & Kaupp, 2002).

Mécanisme D'action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The compound’s structure, which includes an indole nucleus, suggests that it may interact with its targets through electrophilic substitution, a common mechanism for compounds with excessive π-electrons delocalization .

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.

Pharmacokinetics

The compound’s solubility in organic solvents such as ethanol and dimethylformamide suggests that it may have good bioavailability.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it has been noted that this compound has a certain level of stability but should avoid contact with strong oxidizing agents

Analyse Biochimique

Biochemical Properties

It is known that isoindolinones, a class of compounds to which this molecule belongs, are found in a variety of natural products and synthetic biologically active compounds . They can interact with multiple receptors, which makes them potentially useful in developing new biochemical derivatives .

Molecular Mechanism

It is known that isoindolinones can undergo various chemical reactions, including Krapcho decarboxylation

Propriétés

IUPAC Name |

methyl 3-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O5S/c1-27-20(26)17-16(13-8-4-5-9-14(13)28-17)21-15(23)10-22-18(24)11-6-2-3-7-12(11)19(22)25/h2-9H,10H2,1H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSLPHISFLFBCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2416719.png)

![2-(5-Methyl-imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-phenylamine](/img/structure/B2416723.png)

![N-[(3-chlorophenyl)methyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide](/img/structure/B2416736.png)

![7-(2-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2416739.png)